Cas no 286836-79-1 (Methyl 7-bromo-1-benzofuran-5-carboxylate)

Methyl 7-bromo-1-benzofuran-5-carboxylate is a brominated benzofuran derivative with a carboxylate ester functional group, serving as a versatile intermediate in organic synthesis. Its key structural features—the bromine substituent at the 7-position and the ester group at the 5-position—make it valuable for further functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The compound's well-defined reactivity profile allows for precise modifications in pharmaceutical and agrochemical research. Its stability under standard conditions ensures reliable handling and storage. This intermediate is particularly useful in the development of heterocyclic compounds, offering a strategic building block for complex molecular architectures.
Methyl 7-bromo-1-benzofuran-5-carboxylate structure
286836-79-1 structure
商品名:Methyl 7-bromo-1-benzofuran-5-carboxylate
CAS番号:286836-79-1
MF:C10H7BrO3
メガワット:255.064782381058
MDL:MFCD29904881
CID:4643334
PubChem ID:22144801

Methyl 7-bromo-1-benzofuran-5-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 7-bromo-1-benzofuran-5-carboxylate
    • 5-methoxycarbonyl-7-bromobenzofuran
    • 5-(methoxycarbonyl)-7-bromobenzofuran
    • AKOS037644774
    • DB-172481
    • DB-141020
    • CS-0048918
    • MFCD29904881
    • SCHEMBL5987396
    • QQFMMIJEJMQKOY-UHFFFAOYSA-N
    • AS-54384
    • methyl7-bromo-1-benzofuran-5-carboxylate
    • P17829
    • methyl 7-bromobenzofuran-5-carboxylate
    • 7-Bromo-5-benzofurancarboxylic acid methyl ester
    • 286836-79-1
    • SY233981
    • Methyl 7-bromo-1-benzofuran-5-carboxylate
    • MDL: MFCD29904881
    • インチ: 1S/C10H7BrO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3
    • InChIKey: QQFMMIJEJMQKOY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)OC)=CC2C=COC=21

計算された属性

  • せいみつぶんしりょう: 253.95786 g/mol
  • どういたいしつりょう: 253.95786 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 39.4
  • ぶんしりょう: 255.06

Methyl 7-bromo-1-benzofuran-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM389596-1g
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 95%+
1g
$370 2023-02-17
Chemenu
CM389596-5g
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 95%+
5g
$1500 2023-02-17
eNovation Chemicals LLC
D587651-1G
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 97%
1g
$365 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ5070-500MG
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 97%
500MG
¥ 1,287.00 2023-04-13
Chemenu
CM389596-100mg
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 95%+
100mg
$128 2024-07-28
Aaron
AR00ILPC-100mg
Methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 97%
100mg
$51.00 2025-02-10
1PlusChem
1P00ILH0-100mg
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 95%
100mg
$61.00 2025-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1119558-100mg
Methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 98%
100mg
¥1123.00 2024-05-20
A2B Chem LLC
AI66836-500mg
methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 95%
500mg
$194.00 2024-04-20
Ambeed
A280010-1g
Methyl 7-bromo-1-benzofuran-5-carboxylate
286836-79-1 97%
1g
$419.0 2024-04-20

Methyl 7-bromo-1-benzofuran-5-carboxylate 関連文献

Methyl 7-bromo-1-benzofuran-5-carboxylateに関する追加情報

Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1) is a significant intermediate in the realm of pharmaceutical synthesis, playing a crucial role in the development of novel therapeutic agents. This compound, characterized by its unique benzofuran core structure and bromine substituent, has garnered considerable attention due to its versatility in synthetic chemistry and its potential applications in drug discovery.

The molecular structure of Methyl 7-bromo-1-benzofuran-5-carboxylate consists of a benzofuran ring system substituted with a bromine atom at the 7-position and a carboxylate ester group at the 5-position. This configuration makes it an ideal building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds that are prevalent in modern medicinal chemistry.

In recent years, there has been a surge in research focused on developing new methodologies for the functionalization of benzofuran derivatives. The presence of the bromine atom in Methyl 7-bromo-1-benzofuran-5-carboxylate allows for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing biaryl structures. These reactions are particularly valuable in the synthesis of small-molecule inhibitors targeting various biological pathways.

One of the most compelling aspects of Methyl 7-bromo-1-benzofuran-5-carboxylate is its utility in the preparation of pharmacologically active compounds. For instance, recent studies have demonstrated its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The benzofuran scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By leveraging the reactivity of the bromine substituent, researchers can introduce additional functional groups that enhance the pharmacological profile of these compounds.

The carboxylate ester group in Methyl 7-bromo-1-benzofuran-5-carboxylate also provides a versatile handle for further chemical modifications. It can be hydrolyzed to form a free carboxylic acid or converted into other ester or amide derivatives, depending on the synthetic needs. This flexibility is particularly useful in drug development, where precise control over molecular structure is essential for achieving optimal pharmacokinetic and pharmacodynamic properties.

Recent advancements in synthetic methodologies have further expanded the applications of Methyl 7-bromo-1-benzofuran-5-carboxylate. For example, palladium-catalyzed reactions have enabled the introduction of diverse functional groups at specific positions within the benzofuran ring, allowing for the creation of structurally diverse libraries of compounds. These libraries are invaluable for high-throughput screening and virtual ligand docking studies, which are integral to modern drug discovery pipelines.

The compound's stability under various reaction conditions also makes it a preferred choice for industrial-scale synthesis. Its ability to withstand harsh conditions without degradation ensures that it remains a reliable intermediate throughout the synthetic process. This reliability is crucial for pharmaceutical manufacturers who require consistent quality and yield in their production processes.

In conclusion, Methyl 7-bromo-1-benzofuran-5-carboxylate (CAS No. 286836-79-1) represents a cornerstone in pharmaceutical synthesis due to its structural versatility and reactivity. Its role as an intermediate in constructing complex heterocyclic compounds underscores its importance in drug development. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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